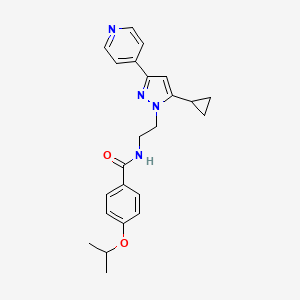

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide

Description

N-(2-(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide is a synthetic small molecule featuring a pyrazole core substituted with a cyclopropyl group at the 5-position and a pyridin-4-yl group at the 3-position. The pyrazole moiety is linked via an ethyl chain to a 4-isopropoxybenzamide group.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-16(2)29-20-7-5-19(6-8-20)23(28)25-13-14-27-22(18-3-4-18)15-21(26-27)17-9-11-24-12-10-17/h5-12,15-16,18H,3-4,13-14H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHDVGQVPPDWAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, highlighting its significance in pharmacological research.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C21H26N4O2

- Molecular Weight : 366.46 g/mol

The structure features a pyrazole ring, which is known for its diverse biological activities, and an isopropoxybenzamide moiety that enhances its pharmacological profile.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Pyrazole Ring : This typically involves the reaction of cyclopropyl compounds with pyridine derivatives.

- Coupling with Isopropoxybenzoyl Chloride : The pyrazole derivative is then coupled with isopropoxybenzoyl chloride to form the final product.

Antifungal Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antifungal properties. For instance, derivatives showed an EC50 value against Sclerotinia sclerotiorum comparable to established fungicides such as Fluxapyroxad and Boscalid .

| Compound | Target Pathogen | EC50 (mg/L) | Control (mg/L) |

|---|---|---|---|

| 5IIc | Sclerotinia sclerotiorum | 0.20 | 0.12 (Fluxapyroxad) |

| 5IIc | Valsa mali | 3.68 | 12.67 (Fluxapyroxad) |

Insecticidal Activity

The compound has also been evaluated for insecticidal properties. In tests against various pests, it exhibited notable activity:

- Mythimna separate : 70% mortality at 500 mg/L.

- Helicoverpa armigera : Moderate activity observed.

These findings suggest that the compound could serve as a lead for developing new insecticides .

Case Studies

In a study focusing on structure-based drug design, derivatives of pyrazole were synthesized and tested for their biological activities. The results indicated that modifications in the substituents significantly influenced the efficacy against both fungal and insect targets .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity of this compound to target proteins involved in fungal and pest resistance mechanisms. These studies reveal potential interactions that could be exploited for enhancing biological activity .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

1. Anticancer Activity

- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation, making it a potential candidate for cancer therapy. Kinase inhibitors play a crucial role in blocking signals that lead to tumor growth.

- Case Studies :

2. Antimicrobial Activity

- Efficacy Against Pathogens : In vitro studies have demonstrated that the compound has moderate antibacterial properties against various Gram-positive and Gram-negative bacteria.

- Data Table :

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

- Case Study : A clinical trial involving similar pyrazole-based compounds showed effectiveness against resistant strains of bacteria, including MRSA, suggesting modifications to enhance antimicrobial potency .

Therapeutic Potential

The multifaceted nature of N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide presents several potential therapeutic avenues:

1. Cancer Treatment

- The compound's ability to inhibit critical pathways in cancer cells positions it as a promising candidate for developing new anticancer drugs.

2. Infection Control

- With demonstrated antibacterial activity, this compound could be further investigated as a treatment option for bacterial infections, particularly those resistant to conventional antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The table below compares the target compound with two structurally related analogs from patent literature:

Key Observations

Core Heterocycles: The target compound employs a simple pyrazole core, whereas the analog in uses a pyrazolo[3,4-d]pyrimidine scaffold, which may enhance π-π stacking interactions with biological targets. The compound in integrates a pyridazinone ring, a motif associated with anti-inflammatory and anticancer activity.

Substituent Effects :

- The 4-isopropoxybenzamide group in the target compound contrasts with the N-isopropylbenzamide in and the cyclopropylacetamide in . The isopropoxy group likely increases hydrophilicity compared to the fluorinated benzamide in , which may prioritize lipophilicity for membrane penetration.

Halogenation and Bioactivity :

- Fluorine and chlorine atoms in and are absent in the target compound. Halogenation often enhances metabolic stability and binding affinity but may introduce synthetic complexity.

Molecular Weight Trends: The target compound’s estimated molecular weight (~450 g/mol) falls between the lower-weight pyridazinone derivative (445.2 g/mol) and the higher-weight pyrazolo-pyrimidine analog (589.1 g/mol). This positions the target within the "drug-like" range (typically <500 g/mol), favoring oral bioavailability.

Q & A

Q. Q1. What are the standard synthetic methodologies for preparing pyrazole-ethyl-benzamide derivatives like N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide?

Methodological Answer : Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with β-diketones or via palladium-catalyzed cross-coupling reactions. For example, describes a universal method for synthesizing N-aryl-(heteryl)-2-pyrazole derivatives using iterative alkylation and amidation steps. Key steps include:

Cyclocondensation : Formation of the pyrazole core using substituted hydrazines and diketones.

Functionalization : Introduction of the ethyl linker and benzamide moiety via nucleophilic substitution or coupling reactions.

Purification : Chromatography or recrystallization, followed by structural validation via ¹H NMR, IR, and LC-MS .

Table 1 : Common Synthetic Routes for Pyrazole Derivatives

Q. Q2. How is the structural integrity of such compounds confirmed in academic research?

Methodological Answer : Structural validation involves:

- ¹H NMR : To confirm substituent positions and integration ratios (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, pyridyl protons at δ 8.5–9.0 ppm) .

- IR Spectroscopy : Identification of carbonyl (C=O, ~1650 cm⁻¹) and pyrazole ring (C=N, ~1550 cm⁻¹) stretches .

- LC-MS : Verification of molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Confirmation of C, H, N composition within ±0.4% theoretical values .

Advanced Research Questions

Q. Q3. How can computational tools like molecular docking and PASS predict the biological activity of novel pyrazole-benzamide derivatives?

Methodological Answer :

- PASS (Prediction of Activity Spectra for Substances) : Estimates biological targets based on structural similarity to known compounds. For example, pyrazole derivatives with pyridyl substituents may show kinase inhibition or GPCR modulation .

- Molecular Docking : Tools like AutoDock Vina are used to model interactions with target proteins (e.g., EGFR or COX-2). Key parameters:

Table 2 : Example Docking Results for Pyrazole Derivatives

| Compound | Target Protein | ΔG (kcal/mol) | Predicted Activity |

|---|---|---|---|

| A | EGFR | -8.2 | Kinase Inhibitor |

| B | COX-2 | -7.5 | Anti-inflammatory |

Q. Q4. How do researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer :

Re-evaluate Docking Parameters : Adjust protonation states, solvent models, or force fields.

Experimental Replication : Conduct dose-response assays (e.g., IC₅₀ determination) to validate outliers.

Meta-Analysis : Cross-reference with databases like ChEMBL for similar scaffolds and their reported activities.

Structural Modifications : Introduce substituents (e.g., trifluoromethyl groups) to enhance binding or solubility, as seen in for improved pharmacokinetics .

Q. Q5. What advanced techniques optimize reaction yields for complex pyrazole-ethyl-benzamide syntheses?

Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., temperature, catalyst loading).

- Flow Chemistry : Enhances reproducibility for exothermic steps (e.g., cyclocondensation).

- In Situ Monitoring : Raman spectroscopy or PAT (Process Analytical Technology) to track intermediates .

- Catalyst Screening : Pd/C or CuI for coupling steps, with TOF (turnover frequency) ≥ 500 h⁻¹ .

Table 3 : Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ Cyclization |

| Catalyst (Pd) | 5 mol% | ↑ Coupling Efficiency |

| Solvent | DMF/THF | ↑ Solubility |

Q. Q6. How are stability and degradation profiles assessed for such compounds under varying conditions?

Methodological Answer :

- Forced Degradation Studies : Expose compounds to heat (40–60°C), humidity (75% RH), and UV light.

- HPLC-MS Analysis : Identify degradation products (e.g., hydrolysis of the benzamide group).

- Kinetic Modeling : Calculate t₉₀ (time for 10% degradation) using Arrhenius equations.

- Storage Recommendations : Lyophilized solids at -20°C for long-term stability .

Data Analysis and Interpretation

Q. Q7. What statistical methods are used to analyze structure-activity relationships (SAR) in pyrazole derivatives?

Methodological Answer :

- Multivariate Analysis : PCA (Principal Component Analysis) to correlate substituent effects (e.g., logP, H-bond donors) with bioactivity.

- QSAR Models : MLR (Multiple Linear Regression) or PLS (Partial Least Squares) using descriptors like molar refractivity or topological polar surface area .

- Cluster Analysis : Group compounds with similar SAR profiles (e.g., pyridyl vs. phenyl substituents) .

Q. Q8. How do researchers address solubility challenges in in vitro assays for lipophilic pyrazole-benzamide derivatives?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.